molecular formula C11H18ClN5 B13824162 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride

Cat. No.: B13824162
M. Wt: 255.75 g/mol
InChI Key: RDZHVHCKWLLWOY-UHFFFAOYSA-N
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Description

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with cyclopropyl and pyrrolidinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and pyrrolidinyl groups. Common reagents used in these reactions include cyclopropylamine, pyrrolidine, and various pyrimidine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ optimized reaction conditions, such as continuous flow reactors and automated systems, to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17N5·HCl
  • Molecular Weight : 257.76 g/mol
  • IUPAC Name : 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride

The compound features a pyrimidine core substituted with a cyclopropyl group and a pyrrolidine moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting its utility as a lead compound for new anticancer therapies.

Neurological Disorders

The compound has been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it can enhance cognitive function in animal models by improving synaptic plasticity and reducing neuroinflammation.

Anti-inflammatory Properties

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and chemokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that treatment with 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response with minimal toxicity to normal tissues.

Case Study 2: Neuroprotection

In a recent study featured in Journal of Neurochemistry, the compound was evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death and improved mitochondrial function in cultured neurons exposed to oxidative stress.

Mechanism of Action

The mechanism of action of 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride stands out due to its specific combination of cyclopropyl and pyrrolidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

1. Enzyme Inhibition
The compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), which are important lipid mediators in the brain. In studies, it has shown a significant decrease in NAEs in the brains of mice, suggesting a modulation of emotional behavior and potential therapeutic applications in neuropsychiatric disorders .

2. Receptor Modulation
Additionally, derivatives of pyrimidine compounds similar to 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine have been studied for their antagonistic effects on adenosine A2A receptors. These receptors are implicated in various physiological processes, including cardiovascular function and neurotransmission. The compound's structural modifications have led to enhanced receptor affinity and selectivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Substituent Effect on Activity Reference
CyclopropylmethylamideIncreases potency significantly
(S)-3-hydroxypyrrolidineProvides a 10-fold increase in activity when combined with optimal substituents
(S)-3-phenylpiperidineEnhances binding affinity

The combination of these substituents results in compounds with improved inhibitory activity against NAPE-PLD, highlighting the importance of specific structural features for enhancing pharmacological effects.

Case Studies

Case Study 1: Emotional Behavior Modulation
In a study involving freely moving mice, administration of 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine resulted in significant alterations in emotional behavior, attributed to its action on NAPE-PLD inhibition. This suggests potential applications in treating mood disorders .

Case Study 2: Antitumor Activity
Another investigation explored the antitumor properties of related pyrimidine derivatives. Compounds exhibiting similar structures demonstrated effective inhibition against various cancer cell lines by targeting specific kinases involved in cellular proliferation . This underscores the broader therapeutic potential of pyrimidine-based compounds.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-2-8(1)15-10-5-11(14-7-13-10)16-9-3-4-12-6-9;/h5,7-9,12H,1-4,6H2,(H2,13,14,15,16);1H

InChI Key

RDZHVHCKWLLWOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=NC=N2)NC3CCNC3.Cl

Origin of Product

United States

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